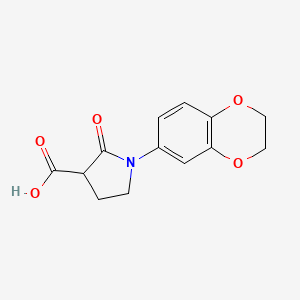

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-12-9(13(16)17)3-4-14(12)8-1-2-10-11(7-8)19-6-5-18-10/h1-2,7,9H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCRGLTUNQXRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, depending on the reaction conditions.

Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to ensure efficient and selective transformations .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a subject of interest in oncology research.

- Neuroprotective Effects : There is evidence to suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid involved testing against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes .

Comparison with Similar Compounds

Research Implications

- Synthetic Challenges : The target compound’s synthesis likely involves cyclization steps distinct from its 5-oxo analog, emphasizing the need for precise reaction control .

- Biological Screening : Both 2-oxo and 5-oxo isomers warrant comparative bioactivity studies to evaluate the impact of oxo-group positioning on target selectivity.

- Safety Considerations : The 5-oxo isomer’s irritant classification underscores the importance of handling protocols absent for the 2-oxo compound .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis methods, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dihydrobenzodioxin moiety : This structural element is known for its role in various biological activities.

- Pyrrolidine ring : The presence of a pyrrolidine structure often correlates with significant pharmacological properties.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 235.25 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that derivatives containing the benzodioxin structure can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Its interaction with specific receptors involved in inflammatory responses suggests potential applications in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

Preliminary findings suggest that this compound may act as an enzyme inhibitor. The inhibition of enzymes involved in metabolic pathways can lead to altered biochemical processes, which may be beneficial in treating metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Dihydrobenzodioxin Derivatives : Starting from catechol derivatives, the benzodioxin ring is synthesized through condensation reactions.

- Formation of Pyrrolidine Core : This step usually involves cyclization reactions that introduce the pyrrolidine structure.

- Functionalization : Final modifications are made to introduce carboxylic acid groups and other substituents that enhance biological activity.

Table of Biological Activities

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| N-(2,3-dihydrobenzo[1,4]dioxin)acetamide | Antimicrobial | |

| N-(benzothiazolyl)carboxamide | Anticancer properties |

Case Study: Anticancer Activity

In a study examining the anticancer effects of similar compounds, researchers found that derivatives containing the benzodioxin moiety significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of related compounds. The study demonstrated that certain derivatives could effectively inhibit α-glucosidase activity, suggesting their potential use in managing diabetes by controlling blood glucose levels.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid, and what experimental conditions optimize yield?

A Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates is a validated method for synthesizing structurally related 4-oxo-1,4-dihydropyridine-3-carboxylates . For this compound, modifications may include substituting the benzodioxin moiety during intermediate stages. Key parameters include:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvents : Polar aprotic solvents like DMF or toluene for cyclization steps .

- Temperature : Controlled heating (80–120°C) to avoid decomposition of sensitive intermediates .

Yield optimization requires iterative adjustment of stoichiometry and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR Spectroscopy : Confirm proton environments (e.g., benzodioxin protons at δ 4.2–4.5 ppm, pyrrolidone carbonyl at ~170 ppm) .

- HPLC-MS : Assess purity (>95%) and verify molecular weight (263.25 g/mol) using ESI+ or MALDI-TOF .

- X-ray Crystallography : Resolve regiochemistry of the benzodioxin and pyrrolidine rings, though crystal growth may require slow evaporation from DMSO/water mixtures .

Q. What are the critical storage conditions to ensure compound stability?

Store under anhydrous conditions at room temperature, sealed with desiccants (e.g., silica gel). The compound is sensitive to moisture and light, which may hydrolyze the lactam ring or oxidize the benzodioxin moiety . Periodic stability testing via TLC or HPLC is advised.

Advanced Research Questions

Q. How does the electron-withdrawing nature of the benzodioxin group influence the compound’s reactivity in medicinal chemistry applications?

The benzodioxin’s electron-deficient aromatic system enhances electrophilic substitution at the 6-position, directing functionalization toward the pyrrolidine ring. Computational studies (e.g., DFT) predict a pKa of 4.44 for the carboxylic acid, suggesting moderate solubility at physiological pH . In structure-activity relationship (SAR) studies, this group may reduce metabolic degradation compared to simpler aryl substituents .

Q. What contradictions exist between predicted and experimental physicochemical properties, and how should researchers address them?

Predicted properties (e.g., density: 1.449 g/cm³, boiling point: 603.7°C) often diverge from experimental data due to limitations in computational models for polycyclic systems . Researchers should:

- Validate predictions using experimental techniques (e.g., differential scanning calorimetry for melting points).

- Cross-reference with structurally analogous compounds (e.g., dihydropyridine derivatives) to identify systematic errors .

Q. What mechanistic insights explain regioselectivity challenges in synthesizing analogues with modified pyrrolidine rings?

Regioselectivity in ring closure is influenced by steric hindrance and electronic effects. For example, substituting the pyrrolidine’s 3-carboxylic acid with bulkier groups may favor 5-membered lactam formation over 6-membered isomers. Kinetic studies using in-situ IR or NMR can monitor intermediate tautomerization to guide reaction optimization .

Q. How can researchers resolve discrepancies in biological activity data caused by impurities in synthesized batches?

Common impurities include unreacted benzodioxin precursors or oxidation byproducts. Mitigation strategies:

- Analytical Controls : Use UPLC-PDA to detect UV-active impurities at 254 nm .

- Repurification : Employ preparative HPLC with a C18 column and acetonitrile/water gradient .

Document lot-specific impurity profiles to correlate with bioassay results.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.